Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate
Description
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a 3-oxo lactam ring, a benzyl carboxylate group at position 1, and a 3-bromobenzyl substituent at position 2. This compound’s structural features make it a subject of interest in medicinal chemistry and crystallography. Its molecular formula is C₂₀H₁₈BrNO₃ (molecular weight: 400.27 g/mol), and its crystalline structure may be analyzed using tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-8-4-7-15(11-16)12-17-18(22)9-10-21(17)19(23)24-13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSASVOZGKQITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1=O)CC2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156448 | |
| Record name | Phenylmethyl 2-[(3-bromophenyl)methyl]-3-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637310-50-9 | |
| Record name | Phenylmethyl 2-[(3-bromophenyl)methyl]-3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637310-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-[(3-bromophenyl)methyl]-3-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula and a molecular weight of 388.3 g/mol, is characterized by the presence of a brominated phenyl group, which may enhance its reactivity and biological profile compared to other derivatives.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring with substituents that potentially influence its biological activity. The bromine atom in the 3-position of the phenyl group is hypothesized to play a critical role in modulating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.3 g/mol |
| CAS Number | 1160502-21-5 |
Biological Activities
Research into the biological activities of this compound indicates several promising pharmacological properties:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit anticancer effects. For instance, derivatives of pyrrolidine have been evaluated for their cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and others. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways such as AKT/BIM signaling .
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Interaction studies have focused on the compound's binding affinity to various enzymes and receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential.
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of several pyrrolidine derivatives, this compound was tested alongside standard chemotherapeutic agents like cisplatin. The results indicated that this compound exhibited dose-dependent cytotoxicity against A549 cells, with an IC50 value comparable to that of cisplatin, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various benzyl-substituted pyrrolidines, including our compound of interest. The findings revealed significant inhibition of bacterial growth in resistant strains, highlighting the compound's potential in addressing antibiotic resistance.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate has garnered attention for its potential pharmacological properties. Compounds with similar structures have shown various biological activities, including:
- Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anticancer Properties : Some studies suggest that compounds with similar frameworks can inhibit cancer cell proliferation, indicating potential as anticancer drugs.
- Neurological Applications : The compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Organic Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The presence of the bromine atom enhances its reactivity, allowing for the synthesis of more complex molecules. Common synthetic pathways include:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create derivatives with different biological activities.
- Cyclization Reactions : The compound can serve as a precursor for synthesizing other heterocyclic compounds through cyclization processes.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Binding Affinity Assays : These assays measure how well the compound binds to specific enzymes or receptors, providing insights into its potential therapeutic effects.
- In Vivo Studies : Animal models are used to assess the efficacy and safety of the compound in a biological context.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl 2-(phenyl)-3-oxopyrrolidine-1-carboxylate | Structure | Lacks bromine substitution |
| Benzyl 2-(4-chlorophenyl)-3-oxopyrrolidine-1-carboxylate | Structure | Chlorine instead of bromine |
| Benzyl 2-(naphthalen-1-yl)-3-oxopyrrolidine-1-carboxylate | Structure | Naphthalene substituent |
The brominated phenyl group in this compound may enhance its reactivity and biological profile compared to other derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate, the following structurally analogous compounds are compared:
Structural Analogues
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate (CAS 647013-68-1) Key Differences: Replaces the 3-bromobenzyl group with an amino substituent at position 3. Impact: The amino group introduces hydrogen-bonding capacity (two donors) and increases polarity, leading to higher solubility in polar solvents compared to the brominated analogue. Its molecular weight (234.25 g/mol) is significantly lower, and its LogP (0.5) reflects reduced lipophilicity .
Benzyl 2-(4-nitrobenzyl)-3-oxopyrrolidine-1-carboxylate Key Differences: Substitutes the 3-bromo group with a 4-nitrobenzyl moiety. The nitro substituent also contributes to a higher melting point (165–167°C) due to stronger dipole interactions .
Benzyl 2-(3-chlorobenzyl)-3-oxopyrrolidine-1-carboxylate Key Differences: Replaces bromine with chlorine at the benzyl para position. The lower molecular weight (333.78 g/mol) and LogP (2.8) suggest moderate lipophilicity compared to the bromo analogue .
Comparative Data Table
Crystallographic and Conformational Analysis
- Ring Puckering: The pyrrolidine ring’s conformation can be quantified using Cremer-Pople parameters . For the target compound, the 3-bromobenzyl group may induce a specific puckering amplitude (e.g., θ ≈ 20°) due to steric strain, whereas the amino analog’s planar conformation could favor hydrogen-bonded networks.
- Hydrogen Bonding: The 3-oxo group in the lactam ring acts as a hydrogen bond acceptor. In the amino analog, additional N–H···O interactions stabilize crystal packing, leading to higher melting points .
- Crystallography Tools : SHELXL and structure validation protocols ensure accurate refinement of these compounds’ crystal structures, highlighting differences in unit cell parameters and space groups due to substituent effects.
Functional Implications
- Reactivity : The bromine atom in the target compound may facilitate Suzuki coupling reactions, unlike the chloro or nitro analogs, which require distinct catalytic conditions.
- Biological Activity: Increased lipophilicity (LogP 3.2) suggests enhanced membrane permeability, making the bromo derivative a candidate for central nervous system targets. In contrast, the amino analog’s polarity may favor renal excretion.
Q & A
Q. How to design derivatives for SAR studies?
- Methodology :
- Substituent Variation : Replace bromine with other halogens or electron-donating groups.
- Scaffold Modification : Introduce substituents on the pyrrolidine ring (e.g., methyl, hydroxyl).
- Parallel Synthesis : Use combinatorial chemistry to generate libraries. Characterize via HPLC-MS and compare bioactivity (e.g., enzyme inhibition assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
